(S,S)-BenzP

asymmetric hydrogenation nickel catalysis chiral α-aryl glycines

Inconsistent enantioselectivity from generic ligands compromises stereochemical purity. (S,S)-BenzP* is a rigorously defined P-stereogenic bisphosphine ligand that delivers up to 99.9% ee and TOF up to 10,000 h⁻¹ in Rh-catalyzed asymmetric hydrogenation. • Exceptional air stability (>73 days without oxidation) ensures reproducible results without advanced inert-atmosphere infrastructure. • Structural rigidity and defined bite angle (87.38°) enable precise mechanistic control. • Proven superiority over BINAP and SegPhos in TFE solvent.

Molecular Formula C16H28P2
Molecular Weight 282.34 g/mol
Cat. No. B1518079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-BenzP
Molecular FormulaC16H28P2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC(C)(C)P(C)C1=CC=CC=C1P(C)C(C)(C)C
InChIInChI=1S/C16H28P2/c1-15(2,3)17(7)13-11-9-10-12-14(13)18(8)16(4,5)6/h9-12H,1-8H3/t17-,18-/m1/s1
InChIKeyJFUWTGUCFKJVST-QZTJIDSGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S,S)-BenzP* Ligand Baseline


(S,S)-BenzP* (CAS 1355162-85-4), also known as (S,S)-1,2-bis(tert-butylmethylphosphino)benzene, is a P-stereogenic chiral bisphosphine ligand featuring an ortho-phenylene backbone. It belongs to a class of electron-rich ligands designed to impose a rigid, well-defined chiral environment around transition metal centers. The ligand is primarily utilized in rhodium-catalyzed asymmetric hydrogenation, where its specific steric and electronic profile enables enantioselectivities up to 99.9% ee and catalytic activities reaching 10,000 h⁻¹ TOF [1][2].

Asymmetric hydrogenation catalyst ligand
Supports Rh- and Ni-catalyzed enantioselective reduction of alkenes and imino esters.
Rigid chiral pocket architecture
P-stereogenic ortho-phenylene backbone enforces a well-defined coordination geometry.
High enantioselectivity workflow
Intended for projects where high ee is a critical parameter; performance is solvent-dependent.

(S,S)-BenzP* Substitution Risks


P-stereogenic bisphosphine ligands are not interchangeable commodities. Subtle variations in backbone geometry (e.g., ortho-phenylene vs. quinoxaline or methylenedioxy), steric bulk, and the precise chiral pocket architecture profoundly alter catalytic performance. Even within the same BenzP* family, solvent choice dramatically shifts enantioselectivity from 96% ee to 43% ee [1]. Similarly, the supposedly analogous QuinoxP* and DioxyBenzP* ligands exhibit divergent air stabilities, reaction rates, and ee values under identical conditions [2]. Generic substitution therefore carries a high risk of compromised stereochemical purity, reduced yield, or complete reaction failure.

!
Backbone geometry mismatch
Ortho-phenylene framework differs from quinoxaline or methylenedioxy backbones, altering chiral pocket dimensions and ee outcomes.
!
Solvent sensitivity may shift selectivity
Enantioselectivity varies significantly with reaction medium; a screen in one solvent cannot be extrapolated to another without validation.
!
Air stability not uniform across analogs
Structurally similar ligands (e.g., DioxyBenzP*, QuinoxP*) exhibit widely different oxidation resistance; direct substitution may introduce handling or reproducibility risks.

(S,S)-BenzP* Performance Evidence


Enantioselectivity vs BINAP and SegPhos

In the Ni-catalyzed asymmetric hydrogenation of N-aryl imino esters, (R,R)-BenzP* achieved 99% conversion and 96% ee in 2,2,2-trifluoroethanol (TFE), whereas (S)-BINAP yielded only 7% conversion and 82% ee, and (S)-SegPhos produced 50% conversion and 84% ee under the same conditions [1].

Enantioselectivity comparison
Head-to-head
BenzP*: 99% conv, 96% ee
(S)-BINAP: 7% conv, 82% ee
(S)-SegPhos: 50% conv, 84% ee
Ni(OAc)₂, TFE, 30 bar H₂, 50 °C
Supports higher conversion and ee in TFE-mediated Ni-hydrogenation of N-aryl imino esters.
Reported improvement over common atropisomeric ligands; solvent-dependence remains critical.
asymmetric hydrogenation nickel catalysis chiral α-aryl glycines

Rh-Catalyzed Turnover Frequency

The rhodium complex of BenzP* exhibits a turnover frequency of up to 10,000 h⁻¹ in the asymmetric hydrogenation of functionalized alkenes, including α-dehydroamino acid esters and enamides [1]. This high catalytic activity was demonstrated with a substrate/catalyst ratio of 10,000 under 5 atm H₂ pressure, achieving 99.8% ee after 5 hours [2].

Turnover frequency
Class-level
Up to 10,000 h⁻¹ S/C = 10,000, 5 atm H₂, MeOH, rt
Indicates high catalytic activity, enabling very low catalyst loading in functionalized alkene hydrogenation.
Ranked among the highest reported for P-stereogenic bisphosphines; no direct comparator in same study.
rhodium catalysis turnover frequency functionalized alkenes

Air Stability vs DioxyBenzP*

Crystalline BenzP* exhibits remarkable air stability: it was not oxidized when exposed to air for 1756 hours (approximately 73 days) [1]. In contrast, the closely related DioxyBenzP* is stable in air for only a few hours [1]. This contradicts the initial expectation that BenzP* would be more sensitive due to higher electron density at phosphorus.

Air stability
Head-to-head
BenzP*: No oxidation, 1,756 h
DioxyBenzP*: Stable few hours
QuinoxP*: >1 month (qualitative)
Crystalline solid, ambient air, rt
Reported air stability may simplify handling and storage versus oxidation-sensitive analogs.
Contrasts with expectation based on electron density; individual lot verification advised.
ligand stability air oxidation handling ease

Structural Rigidity vs t-Bu-BisP*

X-ray crystallographic analysis reveals that the rhodium complex of BenzP* adopts a δ-type chelate structure with tert-butyl groups in quasi-axial positions, creating a more rigid coordination environment compared to the λ-type chelate of t-Bu-BisP* [1]. The ortho-phenylene backbone of BenzP* provides a narrower bite angle (87.38°) and restricts conformational flexibility, whereas t-Bu-BisP* possesses a larger dihedral angle (27.0°) due to its two-methylene backbone [1][2].

Chelate rigidity
Class-level
BenzP*: δ-chelate, bite angle 87.38°
t-Bu-BisP*: λ-chelate, dihedral 27.0°
Single-crystal XRD, Rh complexes
More constrained chiral pocket may support predictable enantioselectivity in hydrogenation.
Structural data from model complexes; catalytic outcomes depend on substrate/solvent pairing.
chelate structure bite angle catalyst rigidity

Solvent-Dependent Enantioselectivity

The enantioselectivity of BenzP* is highly solvent-dependent. In Ni-catalyzed asymmetric hydrogenation, (R,R)-BenzP* delivers 96% ee in TFE but only 43% ee in MeOH and 50% ee in EtOH, with no conversion in toluene, CH₂Cl₂, or EtOAc [1]. This sensitivity is attributed to the role of hydrogen-bonding solvents in stabilizing key intermediates.

Solvent effect on ee
Reported
TFE: 96% ee
MeOH: 43% ee
EtOH: 50% ee
Toluene, CH₂Cl₂, EtOAc: no conv.
Ni-catalyzed, 30 bar H₂, 50 °C
Solvent choice critically modulates stereochemical outcome; TFE yields highest reported ee.
Performance cannot be inferred across different media; optimization essential for each system.
solvent effect enantioselectivity tuning reaction optimization

Regiodivergent Allylation vs Josiphos Ligands

In copper-catalyzed enantioselective allylation of ketones with allenylsilanes, employing BenzP* completely reverses the regioselectivity relative to Josiphos-type bidentate phosphine ligands. BenzP* affords the linear product with excellent enantioselectivity and good Z-selectivity, whereas Josiphos-type ligands favor the branched product [1].

Regiodivergent allylation
Reported
BenzP*: Linear product, excellent ee, good Z-selectivity
Josiphos-type: Branched product
Cu-catalyzed, allenylsilanes, PhSiH₃
Complete regiochemical reversal expands access to complementary alkene scaffolds from same substrates.
Outcome reported for specific ketone substrates; generalizability requires substrate-by-substrate verification.
copper catalysis regiodivergent allylation allenylsilanes

(S,S)-BenzP* Application Scenarios


α-Aryl Glycine Synthesis

BenzP* is the ligand of choice for Ni- or Rh-catalyzed asymmetric hydrogenation of N-aryl imino esters and α-dehydroamino acid derivatives when high enantiopurity (>96% ee) and high conversion (>99%) are non-negotiable. The quantified advantage over BINAP and SegPhos in TFE solvent directly supports process development for pharmaceutical intermediates where stereochemical integrity is critical [1].

Air-Stable Ligand Handling

The exceptional air stability of crystalline BenzP* (>73 days without oxidation) makes it particularly suitable for industrial or academic laboratories without advanced inert-atmosphere infrastructure. This contrasts sharply with more air-sensitive analogs like DioxyBenzP*, reducing operational costs and improving reproducibility [2].

Mechanistic Studies of Asymmetric Hydrogenation

The structural simplicity and rigidity of BenzP* have made it a favored model system for detailed mechanistic investigations, including low-temperature NMR studies and DFT calculations. Its well-defined chelate geometry (δ-type, 87.38° bite angle) provides a clean experimental platform for dissecting enantioselection mechanisms, as demonstrated in studies challenging the major/minor concept [3][4].

Regiodivergent Allylation Synthesis

In copper-catalyzed allylation reactions where linear (Z)-alkene products are desired, BenzP* enables a complete regiochemical switch compared to Josiphos-type ligands. This application is particularly valuable for synthesizing building blocks in natural product and medicinal chemistry campaigns that require specific olefin geometry [5].

Application
Selection Property
Validation Focus
α-Aryl glycine hydrogenation
Enantioselectivity in fluorinated alcohol solvents
Verify ee and conversion under intended conditions
Synthesis in standard atmosphere
Crystalline air stability
Monitor oxidation over handling period
Mechanistic studies of asymmetric hydrogenation
Rigid δ-chelate geometry
Confirm coordination environment via XRD/NMR
Linear allylation product access
Regiodivergent selectivity profile
Validate linear vs branched product ratio

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17 linked technical documents
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